molecular formula C10H8ClN B1592087 2-Chloro-8-methylquinoline CAS No. 4225-85-8

2-Chloro-8-methylquinoline

Cat. No.: B1592087
CAS No.: 4225-85-8
M. Wt: 177.63 g/mol
InChI Key: ZLKRFLIUXVCYKM-UHFFFAOYSA-N
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Description

2-Chloro-8-methylquinoline is a white crystalline solid . It has a molecular formula of C11H8ClNO and a molecular weight of 205.64 .


Synthesis Analysis

This compound-3-carbaldehyde derivatives were synthesized through Vilsmeier formulation of acetanilide and N-(o-tolyl)acetamide . Aromatic nucleophilic substitution reaction was used to introduce various nucleophiles in place of chlorine under different reaction conditions . Another synthesis method involved the conversion of this compound-3-carboxaldehyde to its amide, followed by coupling of different benzoyl chlorides .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring fused with a pyridine moiety . The InChI code for this compound is 1S/C10H8ClN/c1-7-5-6-8-3-2-4-9(11)10(8)12-7/h2-6H,1H3 .


Chemical Reactions Analysis

The chemical reactions involving this compound are complex and involve multiple steps. For instance, the azido-Cu complex undergoes reductive elimination followed by dehydrative cyclo-condensation, providing the desired quinoline .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . The compound should be stored at 0-8°C .

Scientific Research Applications

  • Antimicrobial Properties :

    • Citrullus colocynthis fruits and their Analogues: A study focused on the antimicrobial activities of Citrullus colocynthis fruits and 4-methylquinoline analogues, including 8-methylquinoline derivatives. These compounds showed potent activities against five foodborne bacteria, highlighting their potential as natural preservatives or pharmaceutical agents (Kim, Lee, Yang, & Lee, 2014).
  • Spectroscopy and Computational Studies :

    • Biologically Important Hydroxyhaloquinolines: Research on methyl and phosphinyl derivatives of 2-methylquinolin-8-ol and 5,7-dichloro-2-methylquinolin-8-ol provides insights into the spectroscopy and computational studies of these compounds. This research is crucial for understanding the properties and potential applications of these compounds (Małecki et al., 2010).
  • Structural and Spectroscopic Investigation :

    • 2-Chloro-3-methylquinoline: A comprehensive structural and spectroscopic evaluation of 2-Chloro-3-methylquinoline, closely related to 2-Chloro-8-methylquinoline, was conducted. This study included experimental and theoretical analyses, contributing to our understanding of such quinoline derivatives' physical and chemical properties (Kose, Atac, & Bardak, 2018).
  • Photolysis in Aqueous Systems :

    • Quinolinecarboxylic Herbicides: Research on the photodegradation of quinolinecarboxylic herbicides, including derivatives of methylquinoline, highlights their behavior under various irradiation conditions. This is relevant for understanding the environmental impact and degradation pathways of these compounds (Pinna & Pusino, 2012).
  • Antidepressant and Antifungal Evaluation :

    • Amine Derivatives: The synthesis and evaluation of this compound amine derivatives were explored for their potential antidepressant and antifungal activities. This study contributes to the development of new pharmaceutical compounds with potential therapeutic applications (Kumar et al., 2011).
  • Aromatic Chlorination and Iodination :

    • 8-Methylquinoline: Research on the chlorination and iodination of 8-methylquinoline, closely related to this compound, provides insights into the chemical modification and properties of such compounds. This is significant for understanding their reactivity and potential applications in various fields (Tochilkin et al., 1983).
  • **:
  • Novel Isomer Quinoline Derivatives: The synthesis and characterization of novel isomer quinoline derivatives, including 4-chloro-6-methylquinoline-2(1H)-one and 4-chloro-8-methylquinoline-2(1H)-one, were explored. This study delves into the structural, pharmacological, and antimicrobial aspects of these compounds, contributing to the development of new therapeutics and antimicrobial agents (Murugavel, Sundramoorthy, Subashini, & Pavan, 2018).
  • Corrosion Inhibition :

    • Mild Steel in Hydrochloric Acid: Research on the use of 8-hydroxyquinoline derivatives, including those related to this compound, as corrosion inhibitors for mild steel in hydrochloric acid demonstrates their potential in reducing metal corrosion. This application is crucial for industrial processes and materials preservation (Rbaa et al., 2019).
  • Thermodynamic Properties :

    • Thermodynamics of Methylquinolines: The study on the thermodynamic properties of 2-methylquinoline and 8-methylquinoline, closely related to this compound, provides essential information about their physical properties under various conditions. This research is important for their use in different scientific applications (Chirico & Steele, 2005).
  • Chemosensor for Cadmium :

    • 5-Chloro-8-methoxyquinoline Appended Diaza-18-crown-6: This compound, related to this compound, selectively binds to Cd2+ over other metal ions, indicating its potential as a chemosensor for cadmium. Such applications are significant for environmental monitoring and safety (Prodi et al., 2001).

Safety and Hazards

The compound is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Properties

IUPAC Name

2-chloro-8-methylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN/c1-7-3-2-4-8-5-6-9(11)12-10(7)8/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLKRFLIUXVCYKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C=CC(=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40615753
Record name 2-Chloro-8-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40615753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4225-85-8
Record name 2-Chloro-8-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40615753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloro-8-methylquinoline
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Synthesis routes and methods I

Procedure details

To a solution of 8-methylquinoline 1-oxide (0.440 g, 2.764 mmol) in toluene (10 ml) was added phosphoryl trichloride (1.265 ml, 13.82 mmol), and the reaction was heated to 80° C. for 2 hours. The reaction was cooled to ambient temperature and concentrated. The crude material was taken up in EtOAc and washed with saturated sodium bicarbonate and saturated sodium chloride. The organic layer was dried over anhydrous sodium sulfate, filtered, and concentrated to yield the desired compound (0.4 g, 2.252 mmol, 81.47% yield).
Quantity
0.44 g
Type
reactant
Reaction Step One
Quantity
1.265 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Yield
81.47%

Synthesis routes and methods II

Procedure details

A mixture of 8-methyl-1H-quinolin-2-one (107) (580 mg, 3.6 mmol) and phosphorus oxychloride (5 mL) was stirred at 60° C. overnight. The mixture was then poured onto ice water and extracted with DCM (3×50 mL). The combined extracts were washed with water (2×100 mL) and dried with Na2SO4, and the solvent was removed. The residue was chromatographed on silica gel using 5% to 20% EtOAc in petroleum ether to give product (108) as small colorless crystals (400 mg, 2.3 mmol, 63% yield).
Quantity
580 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Yield
63%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the structural significance of the 2-Chloro-8-methylquinoline scaffold?

A1: The this compound core structure serves as a versatile building block in organic synthesis. Its planar quinoline ring system, as confirmed by X-ray crystallography [], allows for various substitutions and modifications, leading to diverse chemical entities with potential biological activities.

Q2: How is this compound-3-carbaldehyde synthesized and what are its key applications?

A2: this compound-3-carbaldehyde is typically synthesized via the Vilsmeier-Haack reaction using readily available starting materials [, ]. This aldehyde serves as a crucial intermediate for synthesizing various derivatives, including Schiff bases, dihydropyridines, and 2-oxo-azetidines, which have shown promising antimicrobial properties [].

Q3: What are the potential antioxidant properties of this compound derivatives?

A3: Research suggests that introducing specific substituents onto the this compound core can enhance its antioxidant activity. For instance, incorporating three hydroxyl groups into the molecule, as seen in compound 2f in one study [], resulted in potent radical scavenging activity, comparable to the standard antioxidant Butylated hydroxyanisole (BHA).

Q4: Have any this compound derivatives demonstrated antibacterial activity, and what insights do we have into their mechanism of action?

A4: Yes, several this compound derivatives have exhibited promising antibacterial activity against both Gram-positive and Gram-negative bacteria []. Molecular docking studies suggest that these compounds could be targeting DNA gyrase, a crucial enzyme for bacterial DNA replication, similar to the mechanism of action of ciprofloxacin []. Notably, some derivatives showed superior activity compared to ciprofloxacin against specific bacterial strains like Pseudomonas aeruginosa [], highlighting their potential as novel antibacterial agents.

Q5: What is the significance of studying the structure-activity relationship (SAR) of this compound derivatives?

A5: Understanding the SAR is crucial for optimizing the biological activity of these compounds. By systematically modifying the substituents on the this compound scaffold and evaluating the resulting changes in activity, researchers can identify key structural features that contribute to desired effects like antibacterial potency, antioxidant capacity, or potential antidepressant activity []. This information is essential for designing and developing more potent and selective drug candidates.

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